molecular formula C23H24N2O4S B1671555 依普罗沙坦 CAS No. 133040-01-4

依普罗沙坦

货号 B1671555
CAS 编号: 133040-01-4
分子量: 424.5 g/mol
InChI 键: OROAFUQRIXKEMV-LDADJPATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eprosartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, Eprosartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of Eprosartan involves treating 2-n-butyl-4-formylimidazole with an N-protecting group selected from a group consisting of C1-C4 alkyl ester derivatives of methacrylic acid, crotonic acid, or acrylic acid in the presence of a base . This process yields an N-protected compound, which is then reacted with 2-(2-thienyl methyl) propanedioic acid monoethyl ester to get another compound . This compound is then reacted with methyl-4-(bromomethyl) benzoate to get a final compound . The ester groups are hydrolyzed and the N-protecting group is removed using caustic soda solution to yield Eprosartan .


Molecular Structure Analysis

Eprosartan has a molecular formula of C23H24N2O4S and an average mass of 424.513 Da . It is a highly selective angiotensin II type 1 (AT1) receptor antagonist, with 1000-fold higher affinity for AT1 than AT2 receptors .


Chemical Reactions Analysis

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . Its action is therefore independent of the pathways for angiotensin II synthesis .

科学研究应用

Treatment of Hypertension

Eprosartan is primarily used as an angiotensin II receptor antagonist for the treatment of hypertension . It performs two actions on the renin-angiotensin system. By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs. By inhibiting norepinephrine production, blood pressure is further reduced .

Improvement of Oral Bioavailability

Research has been conducted on the formulation and statistical optimization of a self-microemulsifying drug delivery system of Eprosartan Mesylate. This is aimed at improving the oral bioavailability of the drug . The study revealed a 2.1-fold increment in oral bioavailability when compared with a plain suspension of the pure drug .

Development of Polymeric Nanoparticles

Eprosartan Mesylate has been loaded into polymeric nanoparticles using a nano precipitation technique . This technique has been used to improve the solubility and dissolution rate of Eprosartan Mesylate, which is a BCS class-II, water-insoluble antihypertensive drug with 13% oral bioavailability .

Use in Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Eprosartan Mesylate has been used in the development of Self-Microemulsifying Drug Delivery Systems (SMEDDS). These systems are isotropic mixtures of oil, surfactant, and co-surfactant that form a microemulsion on mild agitation followed by dilutions in aqueous media . SMEDDS have been found to improve the oral bioavailability of lipophilic drugs .

Use in Formulation Design and Optimization

Eprosartan Mesylate has been used in the formulation design and optimization of nanoparticles . The study used Eudragit L-100 and S-100 as polymers by the nano precipitation method. The formulations were optimized using a 22 central composite design .

Use in In-Vitro Drug Release Studies

Eprosartan Mesylate has been used in in-vitro drug release studies. The optimized formulation followed the Higuchi model with a non-Fickian transport mechanism .

作用机制

Target of Action

Eprosartan primarily targets the Angiotensin II Type 1 (AT1) receptor . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By acting on this receptor, Eprosartan can effectively manage conditions like hypertension, diabetic nephropathy, and congestive heart failure .

Mode of Action

Eprosartan acts as an Angiotensin II receptor antagonist . It prevents the binding of angiotensin II to the AT1 receptor . This blockade leads to two main actions:

Biochemical Pathways

Eprosartan affects the renin-angiotensin system . By blocking the AT1 receptor, it disrupts the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a reduction in the secretion of vasopressin and aldosterone . The overall effect is a decrease in blood pressure .

Pharmacokinetics

Eprosartan’s pharmacokinetics can be described by a two-compartment model with zero-order absorption . It has a log-linear relationship between concentration and the decrease in systolic blood pressure (SBP) . A hypothetical effect compartment is used to describe hysteresis in the drug effect .

Result of Action

The molecular and cellular effects of Eprosartan’s action result in a decrease in blood pressure . By blocking the AT1 receptor, Eprosartan causes vasodilation and reduces the secretion of vasopressin and aldosterone . This leads to a decrease in total peripheral resistance and blood volume, thereby reducing blood pressure .

安全和危害

Eprosartan is generally well-tolerated, but it can cause side effects such as dizziness, lightheadedness, and blurred vision . Serious side effects include fainting, decreased sexual ability, and muscle pain . Eprosartan should not be used during pregnancy as it can cause injury or death to the unborn baby .

未来方向

Eprosartan controls high blood pressure but does not cure it . It may take 2 to 3 weeks for you to notice the full benefit of Eprosartan . You may need to use blood pressure medicine for the rest of your life . Treatment may also include diet, exercise, lowering cholesterol, not smoking, and controlling diabetes .

属性

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAFUQRIXKEMV-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022989
Record name Eprosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (mesylate form), 8.66e-03 g/L
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPROSARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Eprosartan

Color/Form

Crystals from methanol

CAS RN

133040-01-4
Record name Eprosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133040-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH13Z0S0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPROSARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form)
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPROSARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan
Reactant of Route 2
Eprosartan
Reactant of Route 3
Eprosartan
Reactant of Route 4
Eprosartan
Reactant of Route 5
Eprosartan
Reactant of Route 6
Eprosartan

Q & A

Q1: What is the primary mechanism of action of eprosartan?

A1: Eprosartan is a highly selective, competitive antagonist of the angiotensin II type 1 receptor (AT1R). [, , , , ] This means it binds to the AT1R and blocks the binding of angiotensin II, a potent vasoconstrictor. [, , , ]

Q2: What are the downstream effects of eprosartan binding to the AT1R?

A2: By blocking angiotensin II binding, eprosartan inhibits the downstream effects of AT1R activation. This includes:

  • Vasodilation: Eprosartan reduces vasoconstriction, leading to a decrease in blood pressure. [, , , ] Studies have shown that this effect is more pronounced in the renal vasculature, suggesting a possible role for eprosartan in treating renal complications associated with hypertension. [, ]
  • Reduced Aldosterone Secretion: Angiotensin II stimulates aldosterone release from the adrenal glands. Eprosartan, by blocking this effect, leads to decreased sodium and water retention, contributing to its antihypertensive effect. []
  • Modulation of Sympathetic Nervous System Activity: Eprosartan has been shown to modulate the sympathetic nervous system, particularly in sodium-restricted conditions. This effect may contribute to its blood pressure-lowering properties. []

Q3: Does eprosartan have any effect on the angiotensin II type 2 receptor (AT2R)?

A3: While eprosartan primarily targets the AT1R, some studies suggest it may indirectly stimulate the AT2R. This stimulation could contribute to its positive effects on vascular function and remodeling. []

Q4: What is the molecular formula and weight of eprosartan?

A4: The molecular formula of eprosartan is C29H36N2O6, and its molecular weight is 508.6 g/mol.

Q5: Is there any spectroscopic data available for eprosartan?

A5: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize eprosartan mesylate. [, ] FTIR data can confirm the identity of the drug substance and ensure its compatibility with excipients in pharmaceutical formulations.

Q6: How stable is eprosartan under various conditions?

A6: Eprosartan mesylate, the common salt form used in formulations, is relatively stable. Studies have investigated its stability in various tablet formulations, demonstrating that careful control of water activity during manufacturing is crucial for maintaining stability. []

Q7: What formulation strategies are employed to improve the solubility and bioavailability of eprosartan?

A7: Eprosartan exhibits pH-dependent solubility, impacting its bioavailability. [] Various strategies have been explored to enhance its solubility and bioavailability, including:

  • Solid Dispersions: Formulating eprosartan mesylate with excipients like polyethylene glycol (PEG) and mannitol can improve its dissolution rate and bioavailability. []
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS formulations using surfactants, oil phases, and co-surfactants have shown promising results in enhancing the solubility and bioavailability of eprosartan mesylate. []
  • Nanoparticles: Incorporating eprosartan mesylate into nanoparticles using techniques like reverse micelle formation can significantly improve its solubility and dissolution rate. []

Q8: What is the pharmacokinetic profile of eprosartan?

A8: Eprosartan exhibits dose-dependent pharmacokinetics, with slight saturation of absorption observed at higher doses (400-800 mg). [] Key pharmacokinetic parameters include:

  • Absorption: Eprosartan is incompletely absorbed after oral administration, with absolute bioavailability around 13%. [] Food intake can delay the time to peak concentration (Tmax) but does not significantly affect overall exposure (AUC). []
  • Distribution: Eprosartan has a small volume of distribution, suggesting limited distribution to tissues. [] It exhibits high plasma protein binding (around 98%). []
  • Metabolism: Eprosartan is primarily eliminated by hepatic metabolism, with a terminal half-life ranging from 5 to 9 hours. [, ]
  • Excretion: Eprosartan is excreted primarily in the feces, with a small fraction excreted unchanged in urine. [, ]

Q9: Does age or gender affect the pharmacokinetics of eprosartan?

A9: Studies have shown that elderly men exhibit higher exposure (AUC and Cmax) to eprosartan compared to younger men, possibly due to increased bioavailability. [] No significant gender differences in eprosartan pharmacokinetics have been observed. [, ]

Q10: What is the clinical efficacy of eprosartan in treating hypertension?

A10: Numerous clinical trials have demonstrated the efficacy of eprosartan in lowering blood pressure in patients with mild to moderate hypertension. [, , , , , ] Studies have shown eprosartan to be at least as effective as other antihypertensive agents, such as enalapril. [, ]

Q11: Has eprosartan been studied in specific hypertensive patient populations?

A11: Yes, eprosartan has demonstrated efficacy in various hypertensive subgroups, including:

  • Elderly Patients: Eprosartan effectively lowers blood pressure in elderly patients, with a good safety profile. []
  • Postmenopausal Women: Eprosartan shows efficacy in managing hypertension in postmenopausal women. []
  • Black Patients: Eprosartan is effective in black hypertensive patients and may be associated with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors. []
  • Patients with Severe Hypertension: Eprosartan is well tolerated and may be more effective than enalapril in reducing systolic blood pressure in patients with severe hypertension. []

Q12: Does eprosartan impact glucose metabolism in diabetic hypertensive patients?

A12: Studies in hypertensive patients with type 2 diabetes suggest that eprosartan does not significantly affect glucose metabolism, even after long-term treatment (12 months). [] This finding suggests that eprosartan may be a suitable antihypertensive option for patients with both conditions.

Q13: What is the safety profile of eprosartan?

A13: Eprosartan is generally well tolerated, with a safety profile comparable to placebo in clinical trials. [, , ] The most commonly reported adverse events are mild and transient, with upper respiratory tract infections being the most frequent. []

Q14: Does eprosartan have any significant drug interactions?

A14: Eprosartan has minimal drug interactions. [] A study investigating its interaction with ranitidine found no clinically significant effects on eprosartan pharmacokinetics. []

Q15: Are there any known effects of eprosartan on uric acid metabolism?

A15: Unlike some other antihypertensive agents, eprosartan does not appear to affect uric acid excretion or serum uric acid concentrations, even at high doses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。